molecular formula C6H12O5 B589607 1,5-Anhydro-L-glucitol CAS No. 141434-71-1

1,5-Anhydro-L-glucitol

Cat. No.: B589607
CAS No.: 141434-71-1
M. Wt: 164.157
InChI Key: MPCAJMNYNOGXPB-VANKVMQKSA-N
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Description

1,5-Anhydro-L-glucitol is a naturally occurring monosaccharide found in nearly all foods. It is a six-carbon sugar alcohol structurally similar to glucose. This compound is known for its role as a biochemical marker in monitoring short-term glycemic control in diabetic patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Anhydro-L-glucitol can be synthesized through the reduction of 1,5-anhydro-D-glucopyranose. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound involves the enzymatic conversion of starch or cellulose-derived glucose. Enzymes such as glucose isomerase and glucose oxidase are used to convert glucose into 1,5-anhydro-D-glucopyranose, which is then reduced to this compound using chemical reducing agents .

Chemical Reactions Analysis

Types of Reactions

1,5-Anhydro-L-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Anhydro-L-glucitol has several scientific research applications:

Mechanism of Action

1,5-Anhydro-L-glucitol exerts its effects by being reabsorbed in the renal proximal tubules. During periods of hyperglycemia, glucose competes with this compound for reabsorption, leading to increased excretion of this compound and decreased blood levels. This mechanism allows it to serve as a marker for glycemic variability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Anhydro-L-glucitol is unique in its ability to serve as a marker for short-term glycemic control, providing valuable information for the management of diabetes. Unlike other sugar alcohols, it is not metabolized and is excreted unchanged, making it a reliable indicator of glycemic variability .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAJMNYNOGXPB-VANKVMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141434-71-1
Record name 1,5-Anhydro-L-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141434711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-ANHYDRO-L-GLUCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2V5Y9XXP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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